PF-4363467

Catalog No.
S539104
CAS No.
M.F
C22H30N2O3S
M. Wt
402.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4363467

Product Name

PF-4363467

IUPAC Name

N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

InChI

InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3/t22-/m1/s1

InChI Key

SVIVAENOUMHBBT-JOCHJYFZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-04363467 hydrochloride; PF-04363467 HCl;

The exact mass of the compound (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide is 438.1744 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-4363467 is a highly optimized, brain-penetrant dual dopamine D3/D2 receptor antagonist primarily utilized in preclinical neuropharmacology and substance use disorder (SUD) research. Engineered to achieve a high Central Nervous System Multiparameter Optimization (CNS MPO) desirability score (≥4/6), it exhibits low nanomolar affinity for the D3 receptor (Ki = 3.1 nM) and moderate affinity for the D2 receptor (Ki = 692 nM) [1]. Unlike classical D2 antagonists, PF-4363467 uniquely attenuates opioid drug-seeking behavior without inducing concomitant extrapyramidal symptoms (EPS) or catalepsy, making it a critical tool for isolating reward-pathway modulation from motor impairment in complex in vivo models [1].

Substituting PF-4363467 with older D3-selective antagonists (such as NGB 2904) or standard D2 blockers fundamentally compromises in vivo assay integrity and formulation workflows. Legacy selective D3 antagonists often suffer from suboptimal physicochemical profiles, resulting in rapid blood clearance and lower absolute brain accumulation, which necessitates complex formulations and drives inconsistent receptor occupancy [1]. Conversely, generic non-selective or D2-heavy antagonists invariably trigger extrapyramidal symptoms (EPS) at therapeutic doses, confounding behavioral readouts in operant reinstatement models [2]. PF-4363467 resolves these issues by balancing a ~223-fold D3/D2 selectivity window with an optimized CNS MPO profile, ensuring robust brain penetrance and high D2 receptor occupancy without the dose-limiting motor deficits that invalidate costly behavioral assays[2].

Behavioral Assay Reproducibility via EPS Elimination

In rodent operant models, traditional D2 receptor antagonism is inextricably linked to extrapyramidal symptoms (EPS), such as catalepsy, which severely confound behavioral readouts by suppressing all motor activity. PF-4363467 demonstrates a unique in vivo profile by achieving high D2 receptor occupancy without triggering these traditional EPS side effects [1]. This contrasts sharply with standard D2 antagonists, where motor impairment limits the usable dose range and creates false positives in drug-seeking attenuation assays.

Evidence DimensionConfounding Motor Deficits (Catalepsy) in Operant Assays
Target Compound DataAbsence of traditional EPS despite high D2 receptor occupancy
Comparator Or BaselineStandard D2 antagonists (induce dose-limiting EPS at high occupancy)
Quantified DifferenceComplete elimination of false-positive reductions in drug-seeking caused by motor impairment
ConditionsRat operant reinstatement models (e.g., fentanyl self-administration)

Prevents wasted animal cohorts and ensures that reductions in drug-seeking behavior are genuine, directly improving the reproducibility and economic efficiency of in vivo studies.

Formulation and In Vivo Dosing Compatibility via Optimized CNS MPO

The successful application of neuropharmacological probes requires reliable blood-brain barrier penetration and formulation stability. PF-4363467 was explicitly designed using a hybrid scaffold approach to maximize its Central Nervous System Multiparameter Optimization (CNS MPO) score, achieving a rating of ≥4.0 out of 6.0 [1]. This represents a significant physicochemical upgrade over earlier generation D3 antagonists like NGB 2904, which exhibits high blood clearance (74% of rat liver blood flow) and lower absolute brain levels following intravenous administration [2].

Evidence DimensionPhysicochemical Desirability (CNS MPO Score) for Formulation
Target Compound DataCNS MPO score ≥ 4.0/6.0 (optimized lipophilicity, MW, and pKa)
Comparator Or BaselineLegacy D3 antagonist NGB 2904 (74% liver blood flow clearance)
Quantified DifferenceSuperior pharmacokinetic stability and predicted brain availability enabling standard systemic dosing
ConditionsIn silico MPO scoring and in vivo pharmacokinetic profiling

Reduces the formulation complexity and vehicle-related toxicity issues often encountered when preparing highly lipophilic legacy neuro-probes for systemic administration.

Precision D3/D2 Binding Affinity for Controlled Pathway Modulation

PF-4363467 provides a highly calibrated dual-antagonist profile, exhibiting a D3 receptor Ki of 3.1 nM and a D2 receptor Ki of 692 nM[1]. This ~223-fold selectivity for D3 over D2 distinguishes it from partial agonists like cariprazine (which has only a ~10-fold D3/D2 selectivity) and purely D3-selective agents. This specific binding ratio is critical for researchers investigating the synergistic effects of dual D3/D2 antagonism, as it provides sufficient D2 engagement to modulate behavior without crossing the threshold into D2-mediated adverse events[1].

Evidence DimensionD3 vs D2 Receptor Binding Affinity (Ki Ratio)
Target Compound DataD3 Ki = 3.1 nM; D2 Ki = 692 nM (~223-fold selectivity)
Comparator Or BaselineCariprazine (D3/D2 partial agonist, ~10-fold selectivity)
Quantified Difference>20-fold greater selectivity window for D3 over D2 compared to cariprazine
ConditionsIn vitro radioligand binding assays

Allows precise pharmacological targeting of the D3 receptor while maintaining a controlled, sub-toxic modulation of the D2 receptor, ensuring clean experimental data.

In Vivo Models of Opioid and Stimulant Relapse

Due to its lack of EPS induction and high CNS penetrance, PF-4363467 is the optimal choice for operant reinstatement models (e.g., fentanyl or cocaine self-administration). It allows researchers to accurately measure the attenuation of drug-seeking behavior without the confounding variable of motor impairment, directly leveraging the evidence of its EPS-sparing profile [1].

Pharmacokinetic Benchmarking for CNS Drug Discovery

With its validated CNS MPO score of ≥4/6, PF-4363467 serves as an excellent positive control or structural benchmark in medicinal chemistry programs aiming to optimize the blood-brain barrier penetrance and metabolic stability of novel neurotherapeutics, avoiding the formulation pitfalls of legacy compounds like NGB 2904 [1].

Dual D3/D2 Receptor Pathway Elucidation

The precise ~223-fold D3/D2 selectivity ratio makes PF-4363467 an ideal pharmacological probe for dissecting the relative contributions of D3 versus D2 receptors in mesolimbic dopamine signaling, specifically in studies where pure D3 antagonists or D2/D3 partial agonists fail to capture the necessary dual-antagonist dynamics [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

402.19771400 Da

Monoisotopic Mass

402.19771400 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

Explore Compound Types